molecular formula C11H13N3O4 B13931470 Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate CAS No. 54449-29-5

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate

Cat. No.: B13931470
CAS No.: 54449-29-5
M. Wt: 251.24 g/mol
InChI Key: LLVDRNVHQOHVIV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique triazine ring fused with a pyrrolo structure, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid ethyl ester stands out due to its unique fused ring structure and the presence of both pyrrolo and triazine rings. Similar compounds include:

  • 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid methyl ester
  • 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid propyl ester These compounds share structural similarities but differ in their ester groups, which can influence their chemical properties and applications.

Properties

CAS No.

54449-29-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate

InChI

InChI=1S/C11H13N3O4/c1-4-18-9(15)7-5-8-12(2)10(16)13(3)11(17)14(8)6-7/h5-6H,4H2,1-3H3

InChI Key

LLVDRNVHQOHVIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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